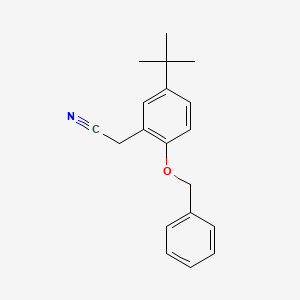

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile

Übersicht

Beschreibung

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and a nitrile group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile typically involves multiple steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Nitrile Group: The nitrile group can be introduced through the reaction of a suitable halide derivative with sodium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. A study on polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones demonstrated their efficacy in inhibiting lipid peroxidation and scavenging free radicals, suggesting that 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile may possess similar properties due to its structural attributes .

2. Neuroprotective Effects

The neuroprotective potential of related compounds has been investigated, particularly concerning their ability to inhibit enzymes like monoamine oxidases and cholinesterases. These activities are vital for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure may influence its interaction with these enzymes, warranting further exploration .

Materials Science Applications

1. Light Stabilizers

Compounds similar to this compound have been identified as effective light stabilizers for polymers, protecting them from UV-induced degradation. The presence of the benzyloxy group enhances the compound's ability to absorb UV light, making it suitable for use in coatings and plastics that require prolonged exposure to sunlight .

Biochemical Applications

1. Binding Studies

Recent advancements in fluorescent analogs have utilized compounds with structural similarities for binding studies using bioluminescence resonance energy transfer (BRET). These studies help elucidate receptor-ligand interactions crucial for drug discovery. The ability of such compounds to serve as fluorescent tags enhances their utility in tracking biological interactions in live cells .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | α-Phenyl-tert-butyl(benzyl)nitrones | Inhibition of lipid peroxidation, radical scavenging |

| Neuroprotective | Various nitrone derivatives | Inhibition of cholinesterases, protection against neurotoxicity |

| Light Stabilization | 2-aryl-2H-benzotriazoles | Enhanced UV protection for polymers |

Table 2: Structural Features Influencing Activity

| Structural Feature | Impact on Activity |

|---|---|

| Benzyloxy Group | Enhances solubility and UV absorption |

| Tert-Butyl Substituent | Increases hydrophobicity and stability |

| Acetonitrile Moiety | Potentially affects binding interactions |

Case Studies

Case Study 1: Neuroprotection

A study focusing on the neuroprotective effects of nitrone derivatives found that specific structural modifications significantly enhanced their activity against oxidative damage. The results indicated that compounds with a benzyloxy group showed improved inhibition of neurotoxic agents, suggesting a pathway for developing new therapeutic agents targeting oxidative stress-related conditions .

Case Study 2: Polymer Stabilization

In polymer science, research demonstrated that incorporating light stabilizers based on similar chemical structures into polymer matrices significantly improved their durability under UV exposure. This application is particularly relevant for outdoor materials where longevity is critical .

Wirkmechanismus

The mechanism of action of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile depends on its specific application

Enzyme Inhibition: The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites.

Receptor Binding: The benzyloxy and tert-butyl groups can enhance binding affinity to specific receptors through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-(Benzyloxy)phenyl)acetonitrile: Lacks the tert-butyl group, which may affect its reactivity and binding properties.

2-(2-(Benzyloxy)-5-methylphenyl)acetonitrile: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

Uniqueness

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity, stability, and interactions with molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Biologische Aktivität

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile is an organic compound with the molecular formula C19H21NO and a molecular weight of approximately 279.38 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, including a benzyloxy group and a tert-butyl substituent on a phenyl ring, which may influence its biological activity.

Structural Characteristics

The structural characteristics of this compound contribute to its biological properties. The presence of both the benzyloxy and tert-butyl groups provides distinct steric and electronic effects, which can enhance its interaction with biological targets.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-tert-Butylphenylacetonitrile | Tert-butyl group on a phenyl ring | Simpler structure without benzyloxy group |

| 2-Benzyloxy-5-methylphenylacetonitrile | Methyl instead of tert-butyl | Potentially different biological activity |

| 3-Benzyloxy-4-tert-butylaniline | Aniline derivative | Different reactivity due to amine functionality |

| 4-Benzyloxyphenylacetic acid | Carboxylic acid functional group | Acidic properties compared to nitrile |

Biological Activity

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas. The compound's activity is often assessed through various in vitro and in vivo studies.

Antiviral Activity

One area of interest is its potential as an antiviral agent. For instance, compounds structurally related to this compound have been explored for their ability to inhibit Hepatitis C virus (HCV) replication. Studies have shown that certain derivatives can act as potent non-nucleoside inhibitors targeting the NS5B polymerase, which is crucial for viral replication .

Antibacterial Properties

Additionally, compounds similar in structure have demonstrated antibacterial properties against Gram-positive bacteria. For example, benzothiazole derivatives have been reported to exhibit broad-spectrum antibacterial activity, which suggests that modifications to the benzyloxy or tert-butyl groups might enhance such effects in this compound .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with various biological pathways, potentially influencing enzyme activities or receptor interactions.

Inhibition Studies

Inhibition studies have revealed that compounds with similar structures can affect cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism. Such interactions could lead to drug-drug interactions, emphasizing the need for further pharmacokinetic studies .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

- Antiviral Efficacy : A study demonstrated that certain derivatives exhibited EC50 values below 50 nM against HCV .

- Antibacterial Activity : A recent investigation found that benzothiazole derivatives had minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against resistant strains of Staphylococcus aureus .

- Selectivity Profiles : Research into MAO inhibition showed that derivatives could selectively inhibit MAO-B over MAO-A, suggesting potential applications in treating neurological disorders .

Eigenschaften

IUPAC Name |

2-(5-tert-butyl-2-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-19(2,3)17-9-10-18(16(13-17)11-12-20)21-14-15-7-5-4-6-8-15/h4-10,13H,11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOZGKHSIJHOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732338 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-26-2 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.